molecular formula C10H8N4O B2462201 N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide CAS No. 2249022-52-2

N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide

Cat. No.: B2462201
CAS No.: 2249022-52-2
M. Wt: 200.201
InChI Key: GBVZZEAYUINXEB-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide typically involves a multi-step process. One common method includes the condensation reaction between 2-aminonicotinic acid and chloroacetaldehyde in an ethanol solvent, followed by further functionalization steps . The use of catalysts such as HATU and bases like DIPEA can enhance the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its cyanomethyl group, in particular, allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

N-(cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-3-4-13-10(15)8-2-1-6-14-7-5-12-9(8)14/h1-2,5-7H,4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVZZEAYUINXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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